Diethylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 109.6 g/mol. It appears as white to off-white crystalline powder or crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is a salt formed from diethylamine and hydrochloric acid, often referred to as diethylammonium chloride in some contexts .
Diethylamine hydrochloride is primarily used as a precursor in the synthesis of various chemical compounds, including pharmaceuticals and agricultural chemicals. Its strong ammonia-like odor and weakly alkaline properties make it useful in several applications across different industries .
DEAHCl is a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also slightly toxic upon ingestion.
Diethylamine hydrochloride exhibits low toxicity but can cause transient visual impairment when inhaled. It has been noted for its role in the synthesis of lysergic acid diethylamide (LSD) and atrazine, a widely used herbicide. Additionally, it has potential applications in treating metabolic disorders due to its properties as a nitrogen source in biological systems .
Diethylamine hydrochloride can be synthesized through several methods:
Diethylamine hydrochloride has diverse applications across various fields:
Interaction studies involving diethylamine hydrochloride focus on its reactivity with other chemical agents. For instance, it has been studied for its role in synthesizing complex organic molecules through various reaction pathways, including Mannich reactions and alkylation processes. These studies highlight its versatility as a nucleophile and its ability to form stable products under mild conditions .
Diethylamine hydrochloride shares similarities with several other amine-based compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Ethylamine | A primary amine; more reactive than secondary amines. | |
Triethylamine | A tertiary amine; less basic than diethylamine. | |
Dimethylamine | A secondary amine; similar structure but different reactivity profile. | |
N,N-Diethylethanolamine | Used as a surfactant; distinct from diethylamine due to additional hydroxyl group. |
Diethylamine hydrochloride's unique properties stem from its secondary amine structure, which allows for specific reactivity patterns not observed in primary or tertiary amines. Its role as an intermediate in various syntheses further differentiates it from similar compounds .
The hydrolysis of N,N-diethyl-meta-toluamide (DEET) represents a widely documented route to diethylamine hydrochloride. This process involves cleaving the amide bond in DEET using hydrochloric acid under reflux conditions. A typical procedure involves refluxing DEET with a 3:1 volumetric ratio of 30% hydrochloric acid for 1–2 hours [1] [4]. The reaction proceeds via nucleophilic attack by water on the protonated amide group, yielding diethylamine hydrochloride and meta-toluic acid as products [2].
Reaction Equation:
$$ \text{C}{12}\text{H}{17}\text{NO} + \text{HCl} + \text{H}2\text{O} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}2^+\text{Cl}^- + \text{C}8\text{H}7\text{O}2\text{H} $$
Key variables influencing yield include:
Optimization studies highlight the following:
Post-hydrolysis purification involves:
Table 1: Yield Comparison for DEET Hydrolysis Methodologies
HCl Concentration | Reflux Duration | Yield (%) | Purity (%) |
---|---|---|---|
20% | 24 hours | 80 | 95 |
30% | 2 hours | 61 | 90 |
While less common than DEET hydrolysis, diethylamine hydrochloride can be synthesized via the reaction of diethylamine with ammonium chloride in ethanol. This method involves refluxing equimolar amounts of diethylamine and ammonium chloride in anhydrous ethanol for 6–8 hours. The reaction proceeds via nucleophilic substitution, with ethanol acting as both solvent and proton donor.
Reaction Equation:
$$ \text{(C}2\text{H}5\text{)}2\text{NH} + \text{NH}4\text{Cl} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}2^+\text{Cl}^- + \text{NH}_3 $$
The most straightforward synthesis involves neutralizing diethylamine with hydrochloric acid:
$$ \text{(C}2\text{H}5\text{)}2\text{NH} + \text{HCl} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}_2^+\text{Cl}^- $$
This exothermic reaction achieves near-quantitative yields when conducted in ice-cold water or ethanol [3] [5].
Table 2: Solubility of Diethylamine Hydrochloride in Common Solvents (25°C) [5]
Solvent | Solubility (g/100 g) |
---|---|
Water | 232 |
Ethanol | 78 |
Chloroform | 12 |
Diethyl ether | 0.3 |
Modern facilities employ continuous flow reactors to synthesize diethylamine hydrochloride. Key features include:
Irritant